molecular formula C9H7ClN2O B1316453 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone CAS No. 83393-47-9

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone

Cat. No. B1316453
CAS RN: 83393-47-9
M. Wt: 194.62 g/mol
InChI Key: RGALXXOVJMEHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Spectral Data : NMR and IR spectra provide insights into functional groups and bonding patterns .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

Heterocyclic compounds, including pyrroles and pyridines, are fundamental in medicinal chemistry due to their wide range of biological activities. These structures serve as core units in the development of new pharmaceuticals, agrochemicals, and dyes. The versatility of these heterocycles allows for significant exploration in drug discovery and the synthesis of biologically active compounds. For instance, the five-membered pyrrolidine ring and its derivatives have been extensively studied for their potential in treating human diseases, showcasing the scaffold's utility in medicinal chemistry (Giovanna Li Petri et al., 2021).

Synthetic Intermediates and Chemical Reactivity

Enaminoketones and enaminonitriles, closely related to the query compound, are highlighted for their role as versatile building blocks in synthesizing various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These intermediates are praised for their dual nucleophilicity and electrophilicity, facilitating the construction of complex heterocyclic structures and demonstrating significant potential in synthetic organic chemistry (G. Negri et al., 2004).

Kinase Inhibitors and Drug Design

The pyrazolo[3,4-b]pyridine scaffold, similar to the query compound's core structure, has shown considerable versatility in kinase inhibition, a critical area in drug development for cancer and other diseases. This scaffold's ability to interact with kinases through multiple binding modes makes it a valuable element in the design of kinase inhibitors. The specific binding interactions of these structures with kinases underline the importance of heterocyclic compounds in therapeutic applications (Steve Wenglowsky, 2013).

Future Directions

: Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. DOI

: Additional spectral data and characterization can be found in: [Design and synthesis of pyrrolo 2,3- - Springer

Biochemical Analysis

Biochemical Properties

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been observed to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways. This interaction is essential in understanding the compound’s potential therapeutic applications, especially in cancer treatment where FGFR signaling is often dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the FGFR signaling pathway . This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of receptor activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained cellular effects . Degradation of the compound over time can lead to reduced efficacy and the need for repeated dosing to maintain its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to non-target tissues and organs. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, thereby influencing the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins more effectively, thereby enhancing its biological activity.

properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALXXOVJMEHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509624
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83393-47-9
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83393-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-azaindole (10 g) and chloroacetyl chloride (7.4 mL, 1.1 eq.) are dissolved in carbon disulfide, treated with aluminum chloride (85 g, 7.5 eq.), heated at reflux temperature for 2 h, treated with chloroacetyl chloride (7.4 mL, 1.1 eq.), continued heating at reflux temperature for a further 2 h, cooled to room temperature and decanted to remove the solvent. The sediment is cooled to 0° C., quenched with ice water, treated with sodium carbonate to pH 9 and extracted with EtOAc. The extracts are combined, dried over MgSO4 and concentrated in vacuo to give the title ethanone, 12.5 g (75% yield), identified by HPLC and mass spectral analyses.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.